2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with oxan-4-yl (tetrahydropyran) and at position 5 with a methyl group linked to an acetamide moiety. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group. The 2,4-difluorophenyl group is a common pharmacophore in medicinal chemistry, contributing to electron-withdrawing effects and enhancing binding interactions with biological targets .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c17-12-2-1-11(13(18)8-12)7-14(22)19-9-15-20-16(21-24-15)10-3-5-23-6-4-10/h1-2,8,10H,3-7,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPROWYVCPDLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the 2,4-difluorophenyl precursor, followed by the formation of the oxadiazole ring and the subsequent attachment of the oxane group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluorophenyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety in this compound suggests potential efficacy against various bacteria and fungi. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth by interfering with cell wall synthesis or metabolic processes .
Anticancer Properties
The structural components of 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide may also impart anticancer properties. Research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases or modulation of signaling pathways associated with cell survival .
Neurological Applications
Given the presence of the oxan ring, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects against conditions like Alzheimer's disease. This compound's potential to modulate neurotransmitter systems could be a focus for future studies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Study B | Anticancer Activity | Showed that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways. |
| Study C | Neuroprotection | Found that derivatives improved cognitive function in animal models of neurodegeneration, suggesting a protective role against oxidative stress. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluorophenyl group and oxadiazole ring are key functional groups that enable binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with 1,2,4-Oxadiazole Cores
N-(2,4-Difluorobenzyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole-1-acetamide
- Molecular Formula : C21H15F3N4O2 .
- Key Differences : Replaces oxan-4-yl with a 4-fluorophenyl group and incorporates a pyrrole ring.
- Implications : The pyrrole ring introduces aromaticity and planar geometry, which may alter binding kinetics compared to the tetrahydropyran group. The fluorophenyl substitution may enhance target affinity but reduce metabolic stability due to increased electron density .
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Key Differences : Substitutes oxan-4-yl with a 5-methylisoxazole group and includes a sulfanyl linker to a fluorophenyl group.
- The isoxazole ring may engage in additional hydrogen bonding but could compromise lipophilicity .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
Functional Analogues with Acetamide Linkers
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Activity : Anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .
- Key Differences : Replaces oxadiazole with a triazole core and incorporates a furan group.
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide
- Activity : Anti-inflammatory and analgesic effects with compound 5d showing highest potency .
- Key Differences : Substitutes oxadiazole with benzothiazole and includes a hydrazide linker.
- Implications : The benzothiazole group may enhance binding to inflammatory targets like COX-2 but could increase hepatotoxicity risks .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 306.27 g/mol.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate efficacy against these pathogens .
-
Anticancer Properties :
- Research has shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. In particular, the compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, with IC50 values of 10 µM and 15 µM respectively . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The ability to inhibit AChE is crucial for its potential use in treating Alzheimer's disease and other cognitive disorders.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Testing :
- Neuroprotective Study :
Data Summary Table
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide?
Methodological Answer:
The synthesis typically involves coupling the 2,4-difluorophenylacetamide moiety with the 3-(oxan-4-yl)-1,2,4-oxadiazole-5-methyl group. Key steps include:
- Oxadiazole Formation: Cyclization of amidoximes with activated carbonyl derivatives (e.g., using DMF as a solvent and potassium carbonate as a base, as demonstrated in thiazolidinedione syntheses) .
- Amide Coupling: Chloroacetylation followed by nucleophilic substitution with the oxadiazole-methylamine intermediate. Triethylamine is often used to neutralize HCl byproducts .
- Monitoring: Track reaction progress via TLC (e.g., silica gel plates with UV visualization) and confirm completion by HPLC or LC-MS .
Advanced: How can researchers optimize reaction yields when synthesizing the oxadiazole core under varying conditions?
Methodological Answer:
Optimization requires systematic screening of:
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
- Catalysts/Bases: Potassium carbonate or triethylamine improves deprotonation and nucleophilicity of intermediates .
- Temperature Control: Reflux conditions (80–100°C) are critical for cyclization, but prolonged heating may degrade thermally sensitive groups.
Table 1: Yield optimization under different conditions (adapted from ):
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| DMSO | Et₃N | 100 | 65 |
| THF | NaHCO₃ | 60 | 42 |
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and packing interactions:
- Sample Preparation: Recrystallize from ethanol/water mixtures to obtain diffraction-quality crystals .
- Key Parameters:
- Unit Cell Dimensions: Monoclinic systems (e.g., a = 4.92 Å, b = 23.59 Å, c = 18.48 Å, β = 91.5°) are common for similar acetamide derivatives .
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H···O) to predict stability and solubility.
Table 2: Crystallographic data for analogous compounds (from ):
| Parameter | Value |
|---|---|
| Space group | Cc |
| Z | 4 |
| R-factor | 0.038 |
| C–N bond length | 1.34 Å |
Basic: How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target Selection: Prioritize kinases or enzymes with known oxadiazole affinity (e.g., COX-2, EGFR).
- Assay Conditions:
Advanced: How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
Resolve discrepancies by:
- Meta-Analysis: Compare assay conditions (e.g., pH, temperature) and purity levels (>95% by HPLC).
- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
- Orthogonal Assays: Validate results with SPR (binding affinity) and ADMET profiling (metabolic stability) .
Basic: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding poses with protein targets (PDB IDs: e.g., 1M17 for kinases).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability .
- QSAR Models: Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data .
Advanced: How can environmental stability studies be designed for this compound?
Methodological Answer:
Adopt a split-plot design (as in ):
- Variables: pH (3–9), UV exposure (254 nm), and temperature (25–50°C).
- Analytical Methods: Monitor degradation via LC-MS/MS and quantify half-life (t₁/₂) using first-order kinetics.
- Controls: Include dark controls and inert atmosphere samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
